

Spectroscopic Analysis of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Technical Guide

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Compound of Interest

Compound Name:	5-Amino-3-(3-methoxyphenyl)isoxazole
Cat. No.:	B054138

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Amino-3-(3-methoxyphenyl)isoxazole**. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring this spectroscopic data are also presented, along with a visual representation of the analytical workflow.

Core Compound Information

Property	Value
IUPAC Name	3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Synonyms	5-Amino-3-(3-methoxyphenyl)isoxazole
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂
Molecular Weight	190.20 g/mol

Predicted Spectroscopic Data

While direct experimental spectra for **5-Amino-3-(3-methoxyphenyl)isoxazole** are not readily available in published literature, the following tables summarize the expected quantitative data.

These predictions are derived from the known spectral characteristics of isoxazole derivatives and substituted aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	t	1H	Ar-H
~7.10-7.20	m	2H	Ar-H
~6.85	dd	1H	Ar-H
~5.50	s (broad)	2H	-NH ₂ (amino)
~5.40	s	1H	H4 (isoxazole ring)
~3.85	s	3H	-OCH ₃ (methoxy)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~172.0	C5 (isoxazole ring)
~162.5	C3 (isoxazole ring)
~160.0	C-OCH ₃ (aromatic)
~130.0	C-H (aromatic)
~129.5	C (aromatic, isoxazole-substituted)
~117.0	C-H (aromatic)
~114.0	C-H (aromatic)
~110.0	C-H (aromatic)
~90.0	C4 (isoxazole ring)
~55.5	-OCH ₃ (methoxy)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Medium	N-H stretch	Primary amine (-NH ₂)
3100 - 3000	Medium	C-H stretch	Aromatic & Isoxazole
2950 - 2850	Medium	C-H stretch	-CH ₃ (methoxy)
~1640	Strong	N-H bend	Primary amine (-NH ₂)
1600 - 1550	Medium-Strong	C=N stretch	Ioxazole ring
1580, 1480	Medium-Strong	C=C stretch	Aromatic ring
1250 - 1200	Strong	C-O-C stretch (asymmetric)	Methoxy group
1050 - 1000	Strong	C-O-C stretch (symmetric)	Methoxy group

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z Ratio	Ion Species
191.08	[M+H] ⁺
213.06	[M+Na] ⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of **5-Amino-3-(3-methoxyphenyl)isoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H spectrum using a standard pulse sequence.
 - Set the spectral width to approximately 15 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

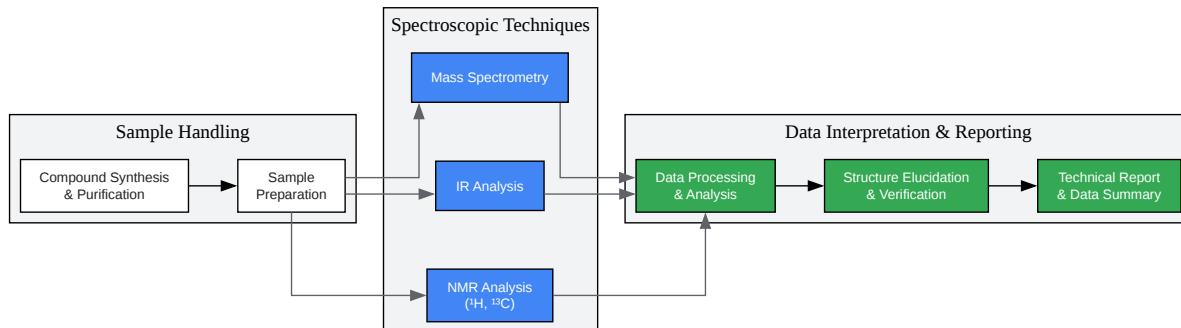
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Operate the ESI source in positive ion mode to detect the protonated molecule ($[\text{M}+\text{H}]^+$).
 - Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and any other significant fragment ions to confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Amino-3-(3-methoxyphenyl)isoxazole** and the methodologies to obtain them. For definitive structural confirmation, the synthesis and subsequent experimental analysis of the compound are essential.

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